1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate
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Overview
Description
1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate is a chemical compound with the molecular formula C12H17FN2·2HCl·H2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of a fluorobenzyl group adds unique properties to this compound, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds, such as 4-(4-fluorobenzyl)piperidine, have been found to interact with beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process implicated in neurodegenerative diseases .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein and modulate its activity, leading to downstream effects .
Biochemical Pathways
If the compound does indeed target beta-secretase 1, it could potentially influence the amyloidogenic pathway, which is involved in the pathogenesis of alzheimer’s disease .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
If the compound does indeed target beta-secretase 1, it could potentially reduce the production of beta-amyloid peptide, thereby mitigating the pathological processes associated with alzheimer’s disease .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate typically involves the reaction of 4-fluorobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization to obtain the dihydrochloride hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include additional techniques such as column chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzyl)-4-piperidinamine dihydrochloride hydrate
- 1-(4-Fluorobenzyl)homopiperazine dihydrochloride hydrate
- 1-(4-Fluorobenzyl)piperidine dihydrochloride hydrate
Uniqueness
1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate is unique due to its seven-membered diazepane ring, which imparts distinct chemical and biological properties compared to its six-membered piperidine and piperazine analogs
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1,4-diazepane;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH.H2O/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15;;;/h2-5,14H,1,6-10H2;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEBWGCPXUOYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)F.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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